A Technical Guide to α-Hydroxyketone Photoinitiators: Focus on 2-Hydroxy-2-methylpropiophenone
A Technical Guide to α-Hydroxyketone Photoinitiators: Focus on 2-Hydroxy-2-methylpropiophenone
A Note on the Subject: Information regarding the specific molecule 2-Hydroxy-2,3',4'-trimethylpropiophenone (CAS 69673-83-2) is limited in publicly accessible scientific literature.[1] This guide will therefore focus on the closely related and extensively documented compound, 2-Hydroxy-2-methylpropiophenone (CAS 7473-98-5). This molecule is a foundational Type I photoinitiator and serves as an exemplary model for understanding the structure, properties, and applications of α-hydroxyketone photoinitiators. The principles, mechanisms, and experimental protocols discussed herein are fundamentally relevant to researchers and professionals in the field of UV-curable materials.
Executive Summary
2-Hydroxy-2-methylpropiophenone is a highly efficient, non-yellowing Type I photoinitiator widely employed in the ultraviolet (UV) curing industry. Its primary function is to absorb UV light and generate reactive free radicals, which subsequently initiate the polymerization of monomers and oligomers in coatings, inks, adhesives, and other formulations. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key applications, along with validated experimental protocols for its characterization and use.
Chemical Identity and Physicochemical Properties
2-Hydroxy-2-methylpropiophenone, also known by trade names such as Darocur® 1173 and Irgacure® 1173, is a liquid α-hydroxyketone that offers excellent solubility in a wide range of UV-curable systems.[2][3]
Chemical Structure
The molecule features a benzoyl group attached to an isopropyl alcohol moiety. This structure is critical to its function, as the bond between the carbonyl group and the tertiary carbon is susceptible to UV-light-induced cleavage.
Caption: Chemical structure of 2-Hydroxy-2-methylpropiophenone.
Physicochemical Data Summary
The properties of this photoinitiator make it highly suitable for liquid formulations where clarity and rapid curing are essential.
| Property | Value | Reference(s) |
| CAS Number | 7473-98-5 | [4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |
| Molecular Weight | 164.20 g/mol | [4][5] |
| Appearance | Colorless to pale yellow clear liquid | [2][3] |
| Density | 1.077 g/mL at 25 °C | [3] |
| Boiling Point | 102-103 °C at 4 mmHg | [3] |
| Melting Point | 4 °C | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Refractive Index (n20/D) | 1.533 | [3] |
| Solubility | Practically insoluble in water; soluble in common organic solvents | [3] |
| UV Absorption Maxima (λmax) | ~245 nm, ~280 nm, ~330 nm (in Methanol) | [6] |
Mechanism of Action: Norrish Type I Cleavage
As a Type I photoinitiator, 2-Hydroxy-2-methylpropiophenone undergoes intramolecular bond scission upon absorption of UV radiation to generate free radicals.[7][8] This process, known as α-cleavage or Norrish Type I reaction, is highly efficient and is the cornerstone of its utility.[2][8]
The Photochemical Process
-
Excitation: The carbonyl group (chromophore) absorbs a photon of UV light, promoting the molecule to an excited singlet state (S₁).
-
Intersystem Crossing: The molecule may then undergo intersystem crossing to a more stable triplet state (T₁).
-
α-Cleavage: From the excited state, the C-C bond between the carbonyl group and the α-carbon cleaves homolytically.[7] This cleavage is facilitated by the stability of the resulting radicals.
-
Radical Formation: The cleavage yields two primary radical species: a benzoyl radical and a 2-hydroxy-2-propyl radical .[7]
-
Initiation: Both of these highly reactive radicals can initiate the polymerization of acrylate or other vinyl functional groups in the formulation, rapidly converting the liquid resin into a solid polymer network.[7]
Caption: Simplified workflow of Type I photoinitiation.
The efficiency of this process is high because the cleavage occurs from an excited state, and the resulting radicals are readily available to participate in polymerization. This contrasts with Type II photoinitiators, which require a co-initiator or synergist to generate radicals via hydrogen abstraction.[7]
Applications and Field-Proven Insights
2-Hydroxy-2-methylpropiophenone is a workhorse photoinitiator due to its versatility, low volatility, and excellent performance characteristics.
-
Clear Coatings: Its liquid form and low yellowing tendency make it ideal for clear overprint varnishes and coatings on wood, plastic, and metal where optical clarity is paramount.
-
Printing Inks: It provides fast curing speeds necessary for high-speed printing processes, including flexography, screen, and offset printing.[2]
-
Adhesives: In UV-curable adhesives, it ensures rapid bonding and fixture times.
-
3D Printing (Vat Photopolymerization): It is used in stereolithography (SLA) and digital light processing (DLP) resins to achieve high-resolution parts.[9]
-
Hydrogel Synthesis: In biomedical research, it is used to photopolymerize hydrogels for applications like tissue engineering and drug delivery, often favored for its relatively lower toxicity compared to other initiators.[10]
Expert Insight: The concentration of the photoinitiator is a critical process parameter. Increasing its concentration generally leads to a higher density of cross-links, resulting in a harder, more brittle polymer with increased tensile strength but decreased elongation.[10] Conversely, lower concentrations can lead to incomplete curing, especially in thicker or pigmented systems, due to insufficient radical generation at lower depths.
Experimental Protocols
Protocol: Characterization by UV-Vis Spectroscopy
This protocol is essential for verifying the absorption profile of the photoinitiator to ensure it matches the output spectrum of the UV curing lamp.
Objective: To determine the maximum absorption wavelengths (λmax) of 2-Hydroxy-2-methylpropiophenone.
Materials:
-
2-Hydroxy-2-methylpropiophenone
-
Spectrophotometric grade methanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the photoinitiator and dissolve it in 100 mL of methanol to prepare a 0.01% (w/v) stock solution.
-
Dilution: Prepare a dilute solution (e.g., 1:10 dilution of the stock) to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Blank Measurement: Fill a quartz cuvette with pure methanol and use it to zero the spectrophotometer (set the baseline).
-
Sample Measurement: Rinse and fill a cuvette with the diluted photoinitiator solution.
-
Spectral Scan: Scan the sample from 500 nm down to 200 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For 2-Hydroxy-2-methylpropiophenone, prominent peaks are expected around 245 nm and 280 nm.[6][8]
Protocol: Monitoring Cure Kinetics with Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for quantifying the reactivity and cure speed of a UV formulation.
Objective: To measure the heat of polymerization and determine the rate of reaction.
Materials:
-
Photoinitiator (2-Hydroxy-2-methylpropiophenone)
-
Reactive monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Photo-DSC instrument with a UV light source
-
Aluminum DSC pans
Methodology:
-
Formulation Preparation: Prepare a formulation by mixing the photoinitiator into the monomer blend at a specified concentration (e.g., 2% by weight). Ensure homogeneity.
-
Sample Loading: Accurately weigh a small sample (typically 2-5 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the Photo-DSC cell. Equilibrate the cell at a constant isothermal temperature (e.g., 30 °C) under a nitrogen purge to prevent oxygen inhibition.
-
UV Exposure: Irradiate the sample with a UV lamp of known intensity and wavelength. The instrument will simultaneously record the heat flow (in mW) as a function of time.
-
Data Analysis: The resulting exotherm peak represents the heat evolved during polymerization. The area under the curve is the total heat of reaction (ΔH, in J/g), and the peak height is proportional to the maximum reaction rate. This data is crucial for comparing the efficiency of different photoinitiators or formulations.[8]
Safety and Handling
2-Hydroxy-2-methylpropiophenone is classified as harmful if swallowed.[5][11][12] Users must review the complete Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][13]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[13][14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[11] It is sensitive to light.[12]
-
First Aid:
Conclusion
2-Hydroxy-2-methylpropiophenone is a cornerstone of free-radical photopolymerization technology. Its high efficiency, excellent solubility, and low yellowing properties have established it as a preferred choice for a multitude of UV curing applications. A thorough understanding of its photochemical mechanism, coupled with precise analytical characterization and careful formulation, enables researchers and developers to harness its full potential in creating advanced materials.
References
-
2-hydroxy-2,3',4'-trimethylpropiophenone — Chemical Substance Information. NextSDS. Available from: [Link]
-
Ludwig, P. E., & Ossenbach, A. J. (2016). Photoinitiators: Challenges in Food Packaging Applications. UV+EB Technology. Available from: [Link]
-
2-Hydroxy-2-methylpropiophenone. LookChem. Available from: [Link]
-
The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. (2021). PubMed. Available from: [Link]
-
Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. (2022). MDPI. Available from: [Link]
-
Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. (2021). PMC. Available from: [Link]
-
Computed UV–visible spectra of 2,3,4 DHMP molecule. ResearchGate. Available from: [Link]
-
Propiophenone, 2-methyl-2,3',4'-trihydroxy- (C10H12O4). PubChemLite. Available from: [Link]
-
Clarke, D. D., & Nord, F. F. (1955). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. Fordham University. Available from: [Link]
- Synthesis method of 2-methoxy-4-hydroxypropiophenone. (2016). Google Patents.
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